Cas no 439090-73-0 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole
- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzoxazole
- BAEPPSMSKKCZGG-UHFFFAOYSA-N
- AK147511
- AX8284932
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]benzoxazole
- C19H20BNO3
- DB-302805
- SCHEMBL357472
- DS-8779
- AKOS022187544
- CS-0153860
- MFCD27939181
- 439090-73-0
- C75182
- A912803
-
- MDL: MFCD27939181
- Inchi: 1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3
- InChI Key: BAEPPSMSKKCZGG-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(C3=NC4C=CC=CC=4O3)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 321.1536237g/mol
- Monoisotopic Mass: 321.1536237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB445-250mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95+% | 250mg |
1793CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB445-100mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95+% | 100mg |
746CNY | 2021-05-07 | |
| Chemenu | CM134466-250mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95+% | 250mg |
$88 | 2021-08-05 | |
| Chemenu | CM134466-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95+% | 1g |
$218 | 2021-08-05 | |
| Ambeed | A246689-100mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95% | 100mg |
$17.0 | 2025-02-25 | |
| Ambeed | A246689-250mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95% | 250mg |
$42.0 | 2025-02-25 | |
| Ambeed | A246689-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95% | 1g |
$131.0 | 2025-02-25 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD269257-100mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95% | 100mg |
¥85.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD269257-250mg |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95% | 250mg |
¥211.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD269257-1g |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole |
439090-73-0 | 95% | 1g |
¥841.0 | 2024-04-17 |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Suppliers
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
Recent Advances in the Study of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS: 439090-73-0)
The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (CAS: 439090-73-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This boronic ester derivative, characterized by its benzo[d]oxazole core and pinacol boronate functional group, serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex bioactive molecules. Recent studies have explored its potential in targeted therapies, particularly in oncology and neurodegenerative diseases, owing to its unique physicochemical properties and binding affinity for specific biological targets.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of 439090-73-0 in the development of novel kinase inhibitors. The researchers utilized this compound as a key building block to synthesize a series of tyrosine kinase inhibitors (TKIs) with enhanced selectivity and potency. The boronate moiety facilitated efficient cross-coupling reactions, allowing for rapid diversification of the molecular scaffold. In vitro assays demonstrated that the resulting compounds exhibited nanomolar inhibitory activity against oncogenic kinases, such as EGFR and ALK, with minimal off-target effects. These findings underscore the compound's utility in designing next-generation targeted cancer therapies.
Further investigations into the pharmacological properties of 439090-73-0 have revealed its potential in addressing protein misfolding disorders. A 2024 study in ACS Chemical Neuroscience reported the compound's ability to modulate amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The benzo[d]oxazole moiety was found to interact with Aβ peptides, disrupting their fibrillization and reducing neurotoxicity in neuronal cell models. Additionally, the boronate group contributed to improved blood-brain barrier permeability, a critical factor for central nervous system (CNS) drug development. These results position 439090-73-0 as a promising scaffold for designing anti-amyloid therapeutics.
From a synthetic chemistry perspective, advancements in the scalable production of 439090-73-0 have been achieved through optimized catalytic systems. A recent publication in Organic Process Research & Development (2024) detailed a palladium-catalyzed borylation protocol that yields the compound with high purity (>99%) and excellent atom economy. This methodological improvement addresses previous challenges related to yield and byproduct formation, making the compound more accessible for industrial-scale applications. The study also emphasized the compound's stability under various storage conditions, further enhancing its practicality as a reagent in pharmaceutical manufacturing.
In conclusion, the growing body of research on 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole (439090-73-0) highlights its multifaceted role in modern drug discovery. Its applications span from serving as a versatile synthetic intermediate to exhibiting direct therapeutic potential in challenging disease areas. Future research directions may focus on expanding its utility in PROTAC (proteolysis-targeting chimera) design and exploring its interactions with emerging biological targets. As the field progresses, this compound is poised to remain a valuable asset in the chemical biology toolkit.
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